molecular formula C6H8ClN3O B1597189 2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol CAS No. 84066-20-6

2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol

Cat. No. B1597189
CAS RN: 84066-20-6
M. Wt: 173.6 g/mol
InChI Key: QRCYSNQWRUHYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol” is an organic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 . It is also known by its chemical name "2-[(3-Chloro-2-Pyrazinyl)Amino]-1-Ethanol" .


Physical And Chemical Properties Analysis

“2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol” is classified as Acute Toxicity (Inhalation) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .

Safety And Hazards

This compound is harmful if inhaled, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-6(10-3-4-11)9-2-1-8-5/h1-2,11H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCYSNQWRUHYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383502
Record name 2-[(3-Chloropyrazin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol

CAS RN

84066-20-6
Record name 2-[(3-Chloropyrazin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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